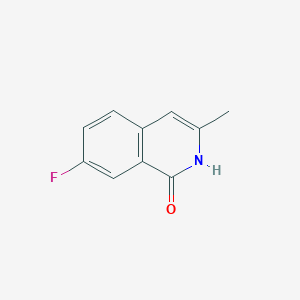
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with an anhydride . Another approach is the metal-free visible-light-catalyzed synthesis, which uses visible light to induce the reaction without the need for metal catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
7-Fluoro-1,2-dihydroisoquinolin-3(4H)-one: Another fluorinated isoquinoline with similar structural features.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure, known for their antibacterial activity.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C10H8FNO |
|---|---|
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
7-fluoro-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8FNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
Clave InChI |
YVBSWOTURPXIGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
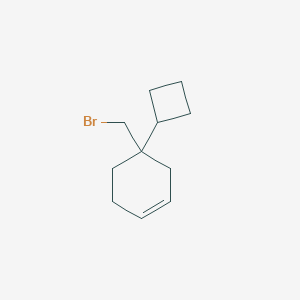
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
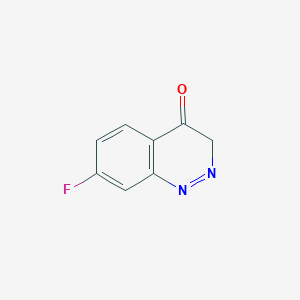


![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
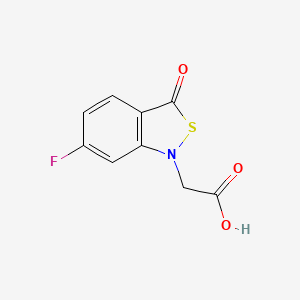
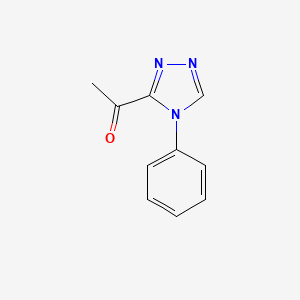
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
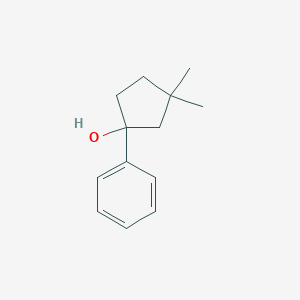
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
